molecular formula C11H16N2O2 B6951963 N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide

N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide

Cat. No.: B6951963
M. Wt: 208.26 g/mol
InChI Key: NQWYDOMMRMVUEK-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide: is an organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 4-position and a 3-hydroxy-3-methylbutyl group at the nitrogen atom

Properties

IUPAC Name

N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,15)5-8-13-10(14)9-3-6-12-7-4-9/h3-4,6-7,15H,5,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWYDOMMRMVUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCNC(=O)C1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 3-hydroxy-3-methylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of contamination and human error.

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Electrophilic reagents like bromine (Br2) in acetic acid (CH3COOH) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of N-(3-oxo-3-methylbutyl)pyridine-4-carboxamide.

    Reduction: Formation of N-(3-hydroxy-3-methylbutyl)pyridine-4-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions and developing new therapeutic agents.

Medicine: this compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases. Its ability to modulate specific biological pathways makes it a target for drug development in areas such as oncology and neurology.

Industry: In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve the mechanical strength and thermal stability of the resulting materials.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity. This can result in the activation or inhibition of specific signaling pathways, ultimately affecting cellular processes.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-methylbutyl)pyridine-3-carboxamide
  • N-(3-hydroxy-3-methylbutyl)pyridine-2-carboxamide
  • N-(3-hydroxy-3-methylbutyl)pyridine-5-carboxamide

Comparison: While these compounds share a similar core structure, the position of the carboxamide group on the pyridine ring significantly affects their chemical and biological properties. For example, N-(3-hydroxy-3-methylbutyl)pyridine-4-carboxamide may exhibit different binding affinities and selectivities compared to its 3-carboxamide and 2-carboxamide counterparts. This uniqueness makes it a valuable compound for specific applications where precise interactions are required.

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